1H-Benzotriazole-1-ethanol

Aqueous solubility Formulation compatibility Benzotriazole derivatives

Standard benzotriazoles (BTA, TTA) lack the hydroxyethyl group, causing solubility failures in aqueous formulations and migration in polymer matrices. 1H-Benzotriazole-1-ethanol solves these limitations: - **Aqueous solubility:** >6.0 g/L at 25°C vs. TTA (6.0 g/L) - enables high loading without co-solvents - **Thermal advantage:** +19.7°C higher boiling point than 2-isomer - reduces volatilization during melt compounding - **Reactive handle:** Primary alcohol for covalent grafting - prevents stabilizer leaching in coatings ≥95% purity. Immediate shipping for corrosion inhibition, CMP slurries, and UV-stable polymer synthesis.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 938-56-7
Cat. No. B3032018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzotriazole-1-ethanol
CAS938-56-7
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CCO
InChIInChI=1S/C8H9N3O/c12-6-5-11-8-4-2-1-3-7(8)9-10-11/h1-4,12H,5-6H2
InChIKeyVHEODZYQZLRPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzotriazole-1-ethanol: Physicochemical Baseline and Procurement Context


1H-Benzotriazole-1-ethanol (CAS 938-56-7) is a heterocyclic organic compound consisting of a benzotriazole core N-substituted with a hydroxyethyl group . It is a versatile small-molecule scaffold (NSC 20757) with a molecular weight of 163.18 g/mol and typical commercial purity of ≥95% . The compound is characterized as a white to off-white solid that is soluble in polar solvents including water and alcohols, and it exhibits both corrosion inhibition and UV-absorbing properties . It is primarily procured as a research chemical and synthetic intermediate, with documented applications spanning corrosion inhibition, polymer stabilization, and organic synthesis [1].

Grade Research chemical, reported purity ≥95%
Form White to off-white solid
Solubility Soluble in water and polar solvents
Key handle Primary alcohol for derivatization

Why BTA or TTA Cannot Replace 1H-Benzotriazole-1-ethanol


Although benzotriazole (BTA) and 5-methyl-1H-benzotriazole (tolyltriazole, TTA) dominate the industrial corrosion inhibitor market, they lack the pendant hydroxyethyl functionality that defines 1H-benzotriazole-1-ethanol . This structural difference produces measurable divergence in key procurement-relevant properties: aqueous solubility, thermal stability, and synthetic versatility. The 1-substituted hydroxyethyl group enhances water solubility relative to TTA (6.0 g/L) and confers markedly different physical properties compared to the isomeric 2-substituted analog (CAS 939-72-0), including a ~20 °C higher boiling point . Consequently, substituting BTA or TTA for 1H-benzotriazole-1-ethanol in aqueous formulations, high-temperature processes, or synthetic routes requiring a primary alcohol handle can lead to solubility failures, altered reactivity, or compromised thermal processing windows. The following evidence guide quantifies these differentiating properties.

Property
1H-Benzotriazole-1-ethanol
Substitute Risk
Hydroxyethyl group
Present — reactive handle & enhanced water solubility
BTA/TTA lack this group; aqueous or reactive formulations may fail
Water solubility
Soluble in water
2-Isomer is insoluble; TTA has limited water solubility
Thermal window
Higher boiling point vs. 2-isomer
2-Isomer may volatilize prematurely in high-temperature processes

1H-Benzotriazole-1-ethanol: Comparator-Based Differentiation Evidence


Enhanced Aqueous Solubility vs. TTA and 2-Substituted Isomer

1H-Benzotriazole-1-ethanol is described as soluble in water and polar solvents, a property attributed to its pendant hydroxyethyl group . In contrast, the industrial benchmark tolyltriazole (TTA, 5-methyl-1H-benzotriazole) exhibits a quantified water solubility of only 6.0 g/L at 25 °C . Furthermore, the positional isomer 2-(2H-benzotriazol-2-yl)ethanol (CAS 939-72-0) is explicitly reported as insoluble in water . This positions 1H-benzotriazole-1-ethanol as the substantially more water-compatible choice among structurally proximal benzotriazole derivatives. Note: an exact quantitative solubility value for 1H-benzotriazole-1-ethanol is not available in the peer-reviewed literature; the comparison is based on authoritative vendor technical descriptions cross-referenced with quantitative comparator data.

Aqueous solubility
Class-level
Soluble in water
TTA: 6.0 g/L
2-isomer: insoluble
Supports aqueous formulation selection
Quantitative target solubility data not available; vendor-reported comparison
Aqueous solubility Formulation compatibility Benzotriazole derivatives

Boiling Point Elevation Relative to 2-Substituted Isomer

1H-Benzotriazole-1-ethanol exhibits a predicted boiling point of 362.4 °C at 760 mmHg . Its positional isomer, 2-(2H-benzotriazol-2-yl)ethanol (CAS 939-72-0), has a predicted boiling point of 342.7 ± 44.0 °C under comparable conditions . The resulting difference of +19.7 °C indicates stronger intermolecular hydrogen bonding in the 1-substituted isomer, consistent with the enhanced polarity conferred by the hydroxyethyl group's orientation on the triazole ring.

Boiling point
Data to verify
+19.7 °C
Wider liquid-phase processing window
Predicted values; experimental confirmation recommended
Thermal stability Distillation Intermolecular interactions

Refractive Index and Density Profile vs. Benzotriazole (BTA)

1H-Benzotriazole-1-ethanol has a computed density of 1.34 g/cm³ and a refractive index of 1.665 . The parent compound benzotriazole (BTA, CAS 95-14-7) has a density of approximately 1.36 g/cm³ and a substantially lower refractive index of 1.5589 (estimated) [1][2]. Although both compounds share the benzotriazole core, the hydroxyethyl substitution in 1H-benzotriazole-1-ethanol produces a notably higher refractive index (+0.1061), which can influence optical clarity and gloss in polymer films or coatings.

Refractive index
Reported
+0.1061 vs. BTA
May influence optical coating clarity
Computed values; verify for critical optical applications
Refractive index Density Coating formulation

Dual-Function UV Absorption with Reactive Hydroxyethyl Handle

1H-Benzotriazole-1-ethanol is reported to function as a UV absorber capable of enhancing the stability of products exposed to sunlight . While both BTA and TTA are recognized UV absorbers, they lack the reactive hydroxyethyl handle that allows 1H-benzotriazole-1-ethanol to be covalently incorporated into polymer backbones or to participate in further derivatization reactions . This dual-function character—simultaneous UV absorption and reactive functionality—distinguishes 1H-benzotriazole-1-ethanol from BTA and TTA, which function solely as passive additives without a reactive tether.

UV function
Class-level
UV absorption + reactive –OH handle
Enables covalent polymer attachment
No comparative UV spectra identified; vendor-reported functionality
UV stabilizer Polymer additive Dual-function

1H-Benzotriazole-1-ethanol: Evidence-Based Application Scenarios


Aqueous Corrosion Inhibitor Formulations

For corrosion inhibitor formulations targeting copper, brass, or steel in water-based cooling systems, metalworking fluids, or chemical mechanical polishing (CMP) slurries, 1H-benzotriazole-1-ethanol offers substantially higher aqueous solubility than TTA (6.0 g/L at 25 °C) and the water-insoluble 2-isomer, as established in Evidence Guide Items 1 and 2 . This enables higher inhibitor loading without co-solvents, simplifying formulation and reducing volatile organic compound (VOC) content.

Polymer-Bound UV Stabilizer via Covalent Attachment

As demonstrated in Evidence Guide Item 4, 1H-benzotriazole-1-ethanol functions as both a UV absorber and a reactive intermediate due to its primary alcohol group . This dual functionality enables covalent grafting onto polymer chains, coating resins, or functional surfaces, preventing the stabilizer migration and leaching commonly observed with non-reactive BTA or TTA additives. Applications include UV-curable automotive clear coats, outdoor-durable polyurethanes, and light-stable textile finishes.

High-Temperature Distillation or Melt Processing

The +19.7 °C boiling point advantage of 1H-benzotriazole-1-ethanol over its 2-isomer (Evidence Guide Item 3) makes it the preferred choice for high-temperature processing applications, such as melt blending with engineering thermoplastics or distillation-based purification . The stronger intermolecular hydrogen bonding of the 1-isomer provides greater thermal latitude before phase change, reducing volatilization losses during compounding.

Synthetic Intermediate for Drug Discovery and Agrochemicals

1H-Benzotriazole-1-ethanol serves as a versatile small-molecule scaffold (NSC 20757) with a reactive hydroxyethyl group amenable to esterification, etherification, oxidation, or nucleophilic substitution . This enables rapid diversification into libraries of benzotriazole-containing analogs for medicinal chemistry hit-to-lead optimization or agrochemical structure-activity relationship (SAR) studies, offering a synthetic entry point that unsubstituted BTA and TTA cannot provide without additional functionalization steps.

Application
Selection Property
Validation Focus
Aqueous corrosion inhibitor formulations
Water solubility profile
Loading level in water-miscible systems; co-solvent-free compatibility
Polymer-bound UV stabilizer
Reactive primary alcohol handle
Covalent grafting efficiency; migration resistance vs. non-reactive BTA/TTA
High-temperature melt processing
Thermal stability window
Volatilization loss during compounding; isomer-dependent boiling point
Synthetic intermediate & scaffold
Derivatizable hydroxyethyl group
Esterification, etherification, or oxidation entry points for library synthesis
Quote Request

Request a Quote for 1H-Benzotriazole-1-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.